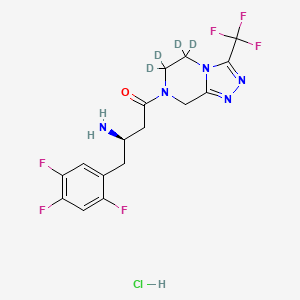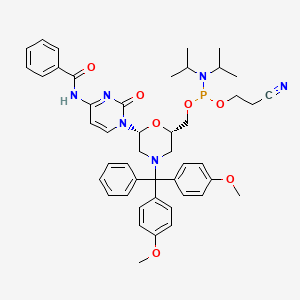
N-DMTr-N4-benzoyl-morpholino-cytosine-5'-O-phosphoramidite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-DMTr-N4-benzoyl-morpholino-cytosine-5’-O-phosphoramidite involves the protection of the cytosine base with a benzoyl group at the N4 position and a dimethoxytrityl (DMTr) group at the 5’-hydroxyl position . The phosphoramidite group is then introduced at the 5’-position to form the final compound . The reaction conditions typically involve the use of organic solvents and reagents such as dichloromethane, diisopropylethylamine, and tetrazole .
Industrial Production Methods
Industrial production of N-DMTr-N4-benzoyl-morpholino-cytosine-5’-O-phosphoramidite follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to ensure the purity and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-DMTr-N4-benzoyl-morpholino-cytosine-5’-O-phosphoramidite undergoes various chemical reactions, including:
Substitution: The DMTr group can be removed under acidic conditions to expose the 5’-hydroxyl group for further reactions.
Common Reagents and Conditions
Oxidation: Iodine in the presence of water or tert-butyl hydroperoxide in acetonitrile.
Substitution: Trichloroacetic acid in dichloromethane for DMTr removal.
Major Products Formed
Oxidation: Formation of phosphate triester.
Substitution: Exposure of the 5’-hydroxyl group for further oligonucleotide synthesis.
Wissenschaftliche Forschungsanwendungen
N-DMTr-N4-benzoyl-morpholino-cytosine-5’-O-phosphoramidite is widely used in scientific research, particularly in the synthesis of oligonucleotides for various applications :
Wirkmechanismus
The mechanism of action of N-DMTr-N4-benzoyl-morpholino-cytosine-5’-O-phosphoramidite involves its incorporation into oligonucleotides during solid-phase synthesis . The compound acts as a building block, allowing for the sequential addition of nucleotides to form a desired sequence . The DMTr group protects the 5’-hydroxyl group during synthesis, preventing unwanted side reactions . Once the oligonucleotide synthesis is complete, the DMTr group is removed to expose the 5’-hydroxyl group for further modifications or applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N4-Benzoyl-N-DMTr-morpholino-5-methylcytosine-5’-O-phosphoramidite: Similar in structure but contains a methyl group at the 5-position of the cytosine base.
N-DMTr-N4-benzoyl-morpholino-cytosine-5’-O-phosphoramidite: The parent compound used for comparison.
Uniqueness
N-DMTr-N4-benzoyl-morpholino-cytosine-5’-O-phosphoramidite is unique due to its specific protective groups and its role in the synthesis of oligonucleotides . The combination of the DMTr and benzoyl groups provides stability and selectivity during the synthesis process, making it a valuable tool in nucleic acid research and development .
Eigenschaften
Molekularformel |
C46H53N6O7P |
|---|---|
Molekulargewicht |
832.9 g/mol |
IUPAC-Name |
N-[1-[(2R,6S)-4-[bis(4-methoxyphenyl)-phenylmethyl]-6-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]morpholin-2-yl]-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C46H53N6O7P/c1-33(2)52(34(3)4)60(57-29-13-27-47)58-32-41-30-50(31-43(59-41)51-28-26-42(49-45(51)54)48-44(53)35-14-9-7-10-15-35)46(36-16-11-8-12-17-36,37-18-22-39(55-5)23-19-37)38-20-24-40(56-6)25-21-38/h7-12,14-26,28,33-34,41,43H,13,29-32H2,1-6H3,(H,48,49,53,54)/t41-,43+,60?/m0/s1 |
InChI-Schlüssel |
OCPFHAMGFFKQIG-UQSDLCBCSA-N |
Isomerische SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC[C@@H]1CN(C[C@@H](O1)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)C(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Kanonische SMILES |
CC(C)N(C(C)C)P(OCCC#N)OCC1CN(CC(O1)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)C(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E,4S)-4-[[(2S)-2-[[(2S)-3-[3-[[4-[[(2S)-2-[[(2S)-2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methoxycarbonylamino]phenyl]-3-methyl-2-(methylamino)butanoyl]amino]-3,3-dimethylbutanoyl]-methylamino]-2,5-dimethylhex-2-enoic acid](/img/structure/B12396487.png)
![[2-[(1S,2S,4R,8S,9S,11S,12S,13R,19S)-19-fluoro-11-hydroxy-9,13-dimethyl-16-oxo-6,6-bis(trideuteriomethyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate](/img/structure/B12396492.png)
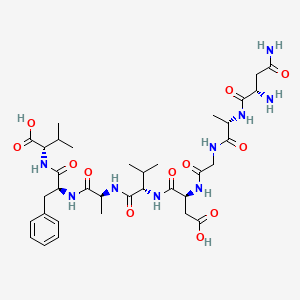
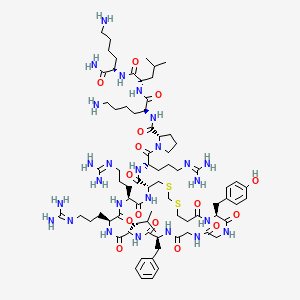
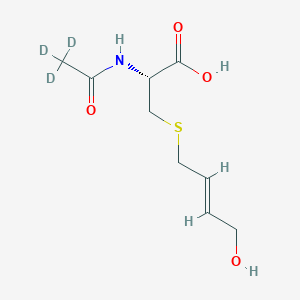
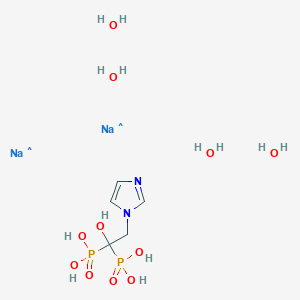
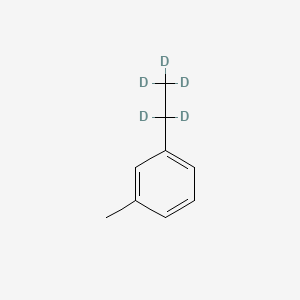
![N-(5-chloro-2-methoxyphenyl)-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxamide](/img/structure/B12396532.png)


![9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methyl-2-(methylamino)purin-6-one](/img/structure/B12396567.png)
